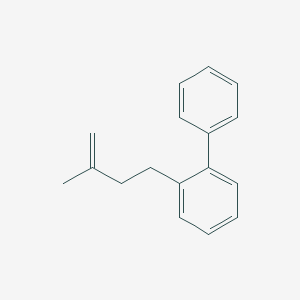

4-(2-Biphenyl)-2-methyl-1-butene

Description

4-(2-Biphenyl)-2-methyl-1-butene is an organic compound characterized by a biphenyl moiety attached to a 2-methyl-1-butene chain. Its structure consists of a 1-butene backbone with a methyl group at the second carbon and a 2-biphenyl substituent at the fourth carbon (CH₂=CH–C(CH₃)–CH₂–(2-biphenyl)).

The biphenyl group introduces significant steric bulk, which impacts reactivity and synthetic applications. For instance, steric hindrance between biphenyl substituents can prevent certain reactions, such as dehydration-driven ring formation, as observed in boroxine-linked aluminum compounds .

Properties

IUPAC Name |

1-(3-methylbut-3-enyl)-2-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-14(2)12-13-16-10-6-7-11-17(16)15-8-4-3-5-9-15/h3-11H,1,12-13H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZLMDYCEHGRYDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCC1=CC=CC=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278863 | |

| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951890-11-2 | |

| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methyl-3-buten-1-yl)-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Biphenyl)-2-methyl-1-butene typically involves the coupling of biphenyl derivatives with appropriate alkylating agents. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a biphenyl boronic acid with an alkyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of biphenyl derivatives, including this compound, often employs scalable synthetic methodologies. These methods include the Wurtz-Fittig reaction, Ullmann coupling, and other metal-catalyzed cross-coupling reactions . The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-(2-Biphenyl)-2-methyl-1-butene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

Reduction: Reduction reactions can convert the double bond in the butene chain to a single bond, forming saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include biphenyl alcohols, ketones, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

4-(2-Biphenyl)-2-methyl-1-butene has been investigated for various applications:

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in creating biphenyl derivatives that are essential in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound and its derivatives have shown potential therapeutic properties, including:

- Anti-inflammatory Activities: Explored for their effects in reducing inflammation.

- Antimicrobial Properties: Investigated against various bacterial and fungal strains.

- Antitumor Activity: Certain derivatives have been studied for their efficacy in cancer treatment, including compounds like adapalene, which is used for acne treatment.

Material Science

This compound is utilized in the production of advanced materials:

- Liquid Crystals: Its structural properties make it suitable for use in liquid crystal displays (LCDs).

- Organic Light Emitting Diodes (OLEDs): The compound's unique electronic properties contribute to the development of OLED technology.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Case Study 2: Drug Development

In medicinal chemistry, compounds derived from this compound have been synthesized to explore their anti-inflammatory effects. For example, modifications to the biphenyl structure have led to new candidates for treating conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2-Methyl-1-butene | Alkene | Lacks biphenyl group; simpler structure |

| 4-Methyl-1-pentene | Alkene | Longer carbon chain; no biphenyl attachment |

| Biphenyl | Aromatic | No alkene functionality; purely aromatic |

| 1,3-Diphenylpropene | Alkene | Contains two phenyl groups; different reactivity |

Mechanism of Action

The mechanism of action of 4-(2-Biphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets. For instance, biphenyl derivatives can inhibit enzymes involved in the biosynthesis of prostanoids, which play a role in the inflammatory response . The compound’s effects are mediated through pathways involving cyclooxygenase enzymes and other molecular targets .

Comparison with Similar Compounds

Key Observations :

- Bromine substituents increase molecular weight and boiling point compared to methoxy or acetoxy derivatives .

Biological Activity

4-(2-Biphenyl)-2-methyl-1-butene, a compound belonging to the class of biphenyl derivatives, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H18

- IUPAC Name : this compound

- CAS Number : Not readily available in common databases.

Antimicrobial Properties

Recent studies have indicated that biphenyl derivatives exhibit significant antimicrobial activities. For instance, a study highlighted that certain biphenyl compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is hypothesized to involve disruption of the bacterial cell membrane integrity, leading to cell lysis .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Research suggests that this compound can scavenge free radicals effectively, thus mitigating oxidative stress. The antioxidant activity is measured using various assays, including DPPH and ABTS radical scavenging tests, which demonstrated a significant reduction in radical concentrations upon treatment with the compound .

Cytotoxicity and Cancer Research

Studies focusing on the cytotoxic effects of this compound against cancer cell lines have shown promising results. In vitro assays indicated that this compound induces apoptosis in human cancer cells, particularly in breast and prostate cancer lines. The underlying mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting programmed cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli.

- Methodology : Disc diffusion method was employed.

- Results : Zones of inhibition were observed at concentrations above 100 µg/ml, indicating significant antimicrobial potential.

-

Case Study on Antioxidant Activity :

- Objective : To assess the free radical scavenging ability.

- Methodology : DPPH assay was conducted.

- Results : The compound exhibited an IC50 value of 45 µg/ml, demonstrating strong antioxidant properties.

-

Case Study on Cytotoxicity :

- Objective : To determine the cytotoxic effects on breast cancer cells (MCF-7).

- Methodology : MTT assay was utilized.

- Results : A dose-dependent cytotoxic effect was noted with an IC50 value of 30 µg/ml after 48 hours of exposure.

Data Table

The following table summarizes key biological activities associated with this compound:

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | Disc diffusion | Effective against E. coli (100 µg/ml) |

| Antioxidant | DPPH assay | IC50 = 45 µg/ml |

| Cytotoxicity (Cancer Cells) | MTT assay | IC50 = 30 µg/ml (MCF-7 cells) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.